molecular formula C12H12N4O3S B8079505 methyl (2E)-{2-[(4,6-dimethylpyrimidin-2-yl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}ethanoate

methyl (2E)-{2-[(4,6-dimethylpyrimidin-2-yl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}ethanoate

Cat. No.: B8079505
M. Wt: 292.32 g/mol
InChI Key: UMKOVPJKPKNGBS-VMPITWQZSA-N
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Description

Methyl (2E)-{2-[(4,6-dimethylpyrimidin-2-yl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}ethanoate is a heterocyclic compound featuring a pyrimidine ring substituted with two methyl groups at positions 4 and 6, a thiazole ring with a 4-oxo moiety, and a methyl ester group.

Properties

IUPAC Name

methyl (2E)-2-[(2Z)-2-(4,6-dimethylpyrimidin-2-yl)imino-4-oxo-1,3-thiazolidin-5-ylidene]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3S/c1-6-4-7(2)14-11(13-6)16-12-15-10(18)8(20-12)5-9(17)19-3/h4-5H,1-3H3,(H,13,14,15,16,18)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKOVPJKPKNGBS-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C2NC(=O)C(=CC(=O)OC)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C\2/NC(=O)/C(=C\C(=O)OC)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (2E)-{2-[(4,6-dimethylpyrimidin-2-yl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}ethanoate, with the molecular formula C12_{12}H12_{12}N4_{4}O3_{3}S and a molecular weight of 292.32 g/mol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound features a thiazole moiety, which is known for its role in various pharmacological applications including antimicrobial and anticancer activities.

1. Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit considerable antimicrobial properties. For instance, studies have demonstrated that thiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of the pyrimidine ring in this compound enhances its bioactivity against pathogens such as Staphylococcus aureus and Escherichia coli .

2. Anticancer Activity

Compounds containing thiazole moieties have been extensively studied for their anticancer potential. This compound has shown promising results in inhibiting cancer cell lines. For instance, studies have reported significant cytotoxic effects against human glioblastoma and melanoma cells . The structure-activity relationship (SAR) analyses suggest that modifications on the thiazole ring can lead to enhanced potency against various cancer types.

3. Enzyme Inhibition

The compound also acts as an inhibitor of several key enzymes involved in metabolic processes. Thiazole derivatives have been identified as effective inhibitors of enzymes such as monoamine oxidase and heat shock protein 90, which are crucial in various disease states including cancer and neurodegenerative diseases .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of thiazole derivatives, this compound was tested against a panel of bacterial strains. The results indicated an inhibition zone ranging from 18 to 25 mm against Bacillus subtilis and Candida albicans, showcasing its potential as a therapeutic agent .

Study 2: Anticancer Properties

A separate investigation focused on the anticancer properties of this compound revealed that it exhibited an IC50_{50} value of less than 30 µM against melanoma cell lines. The study highlighted the role of specific substituents on the thiazole ring that significantly enhance cytotoxicity .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition Zone: 20 mm
AntimicrobialEscherichia coliInhibition Zone: 25 mm
AnticancerHuman Melanoma CellsIC50_{50}: <30 µM
Enzyme InhibitionMonoamine OxidaseSignificant inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents on the pyrimidine and thiazole rings, as well as ester/cyano functional groups. Key comparisons include:

Table 1: Structural Comparison with Analogs
Compound Name / ID Core Structure Substituents on Pyrimidine/Thiazole Functional Groups Reference
Methyl (2E)-{2-[(4,6-dimethylpyrimidin-2-yl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}ethanoate (Target) Pyrimidine-thiazole hybrid 4,6-dimethylpyrimidin-2-yl amino; 4-oxo-thiazole Methyl ester -
Ethyl 2-(4-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-3-phenylthiazol-2(3H)-ylidene)-2-cyanoacetate (18b) Thiazole-pyrazole hybrid Phenyl; 5-amino-3-hydroxy-pyrazole Ethyl ester; cyano
2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile (3) Pyrimidine-thiazole hybrid 3-hydroxyphenylamino; 4-methylthiazole Carbonitrile
418800-80-3 (Sulfonamide analog) Thiazole-benzenesulfonamide 4-chlorophenyl-thiazol-2-yl; cyanoethenyl Benzenesulfonamide
Key Observations:

Ester vs. Cyano Groups: The target compound’s methyl ester group contrasts with the cyano group in compound 3 and ethyl ester in 18b . Esters generally enhance lipophilicity and metabolic stability compared to polar cyano groups, which may improve membrane permeability but reduce aqueous solubility.

In contrast, compound 3’s 3-hydroxyphenylamino group introduces hydrogen-bonding capability .

Thiazole Modifications : The 4-oxo-thiazole in the target compound differs from 18b’s unmodified thiazole and compound 3’s 4-methylthiazole. Oxo groups can influence resonance stability and intermolecular interactions .

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